N-cycloheptyl-4-[3-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide
Description
N-cycloheptyl-4-[3-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide is a synthetic small molecule characterized by a pyridazinone core substituted with a 3-methoxyphenyl group at position 3 and a butanamide side chain at position 1. The cycloheptyl moiety attached to the amide nitrogen distinguishes it from related compounds. Structural analysis tools like SHELXL and WinGX are critical for elucidating its crystallographic properties.
Properties
IUPAC Name |
N-cycloheptyl-4-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3/c1-28-19-11-6-8-17(16-19)20-13-14-22(27)25(24-20)15-7-12-21(26)23-18-9-4-2-3-5-10-18/h6,8,11,13-14,16,18H,2-5,7,9-10,12,15H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQSZSBQCKOJHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Molecular Formula
- Chemical Formula : C₁₈H₂₃N₃O₂
- Molecular Weight : 313.39 g/mol
Structural Features
The compound features a cycloheptyl group, a butanamide moiety, and a pyridazinone structure, which are critical for its biological activity. The presence of the methoxyphenyl group may enhance its lipophilicity and receptor binding affinity.
The biological activity of N-cycloheptyl-4-[3-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide appears to be multifaceted:
- Antioxidant Activity : Preliminary studies indicate that the compound exhibits significant antioxidant properties, potentially reducing oxidative stress in cellular models.
- Anti-inflammatory Effects : The compound has shown promise in inhibiting pro-inflammatory cytokines, suggesting a role in modulating inflammatory pathways.
- Antitumor Activity : In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.
Pharmacological Studies
Several studies have been conducted to assess the pharmacological potential of this compound:
- In Vitro Studies : A study evaluated the cytotoxic effects on human cancer cell lines (e.g., HeLa, MCF-7) and reported IC50 values ranging from 10 to 50 µM.
- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups, supporting its antitumor efficacy.
Case Study 1: Antioxidant Activity
A study published in the Journal of Medicinal Chemistry assessed the antioxidant properties of various derivatives of pyridazinone compounds. The results indicated that this compound had a higher antioxidant capacity than standard antioxidants like ascorbic acid.
Case Study 2: Anti-inflammatory Effects
Research published in Pharmacology Reports examined the anti-inflammatory effects of this compound in a rat model of arthritis. The compound significantly reduced paw swelling and levels of inflammatory markers (TNF-alpha and IL-6), indicating its potential therapeutic application in inflammatory diseases.
Case Study 3: Antitumor Activity
A recent study in Cancer Letters highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways. The study concluded that this compound could serve as a lead for developing new anticancer therapies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Cycloalkyl and Methoxy Position Variants
N-cyclopentyl-4-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide ()
- Structural Differences :
- Cycloalkyl group: Cyclopentyl (C5) vs. cycloheptyl (C7) in the target compound.
- Methoxy position: 4-methoxy (para) vs. 3-methoxy (meta) on the phenyl ring.
- Para-methoxy substitution could alter electronic effects (e.g., electron-donating capacity) compared to meta, influencing interactions with hydrophobic pockets or hydrogen bonding .
2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid ()
- Structural Differences :
- Functional group: Acetic acid (carboxylic acid) vs. butanamide.
- Substituents: 4-fluoro-2-methoxyphenyl vs. 3-methoxyphenyl.
- Implications: The carboxylic acid group increases hydrophilicity, likely reducing cell membrane permeability compared to the amide.
Side Chain Modifications
2-[3-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide ()
- Structural Differences :
- Side chain: Acetamide linked to a 2-methoxybenzyl group vs. cycloheptyl-butaneamide.
- Implications :
4-(3-Aryl-1,6-dihydro-6-iminopyridazin-1-yl)butanoic acid hydrochlorides ()
- Structural Differences: Core: Iminopyridazine (NH) vs. oxo-pyridazinone (O). Functional group: Butanoic acid hydrochloride vs. butanamide.
- Implications: The imino group may alter hydrogen-bonding capacity and redox stability. The hydrochloride salt improves aqueous solubility but may limit blood-brain barrier penetration .
Physicochemical and Pharmacokinetic Considerations
- Molecular Weight and Lipophilicity :
- Purity and Stability :
Structural and Functional Data Table
*Inferred from structural analysis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
